
CB 13
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Chemistry
CB 13 serves as a model compound in studies focused on cannabinoid receptor agonists. Researchers utilize it to explore the structure-activity relationships of cannabinoids and their interactions with the endocannabinoid system. This foundational research aids in the development of new therapeutic agents targeting cannabinoid receptors.
Biology
In biological studies, this compound has been investigated for its effects on peripheral cannabinoid receptors. Notably, it has demonstrated potential anti-inflammatory properties and pain relief mechanisms. For instance, animal studies have shown that this compound can reduce inflammation-induced mechanical allodynia and thermal hyperalgesia, indicating its role in pain management .
Medicine
This compound is being explored as a therapeutic agent for chronic pain management and cancer treatment. Research indicates that it may enhance the efficacy of existing therapies by overcoming radio-resistance in non-small cell lung cancer (NSCLC) cells through mechanisms involving reactive oxygen species (ROS) generation and endoplasmic reticulum (ER) stress-induced apoptosis .
Industrial Applications
In industrial settings, this compound is utilized in the development of nanoparticle-based drug delivery systems. Its encapsulation into poly(lactic-co-glycolic acid) nanoparticles allows for controlled drug release and improved bioavailability, making it a valuable asset in pharmaceutical formulations.
Case Study 1: Analgesic Properties in Animal Models
A study evaluated the analgesic effects of this compound in mice models. The findings revealed that this compound produced peripherally mediated analgesia without significant central side effects, suggesting its potential as a safer alternative for pain relief therapies .
Case Study 2: Overcoming Radio-resistance in NSCLC
Research published in Nature demonstrated that this compound could induce apoptosis in NSCLC cells by activating ER stress pathways. The study utilized assays to measure cell viability and apoptosis markers, indicating that this compound effectively reduced cell survival rates in resistant cancer cell lines .
Mecanismo De Acción
CB13 ejerce sus efectos principalmente a través de la activación de los receptores cannabinoides CB1 y CB2. Reduce la alodinia mecánica inducida por la inflamación y la hiperalgesia térmica mediante la activación de los receptores CB1 periféricos . Además, CB13 genera especies reactivas de oxígeno (ROS) e induce estrés en el retículo endoplásmico (RE), lo que lleva a la muerte celular en las células cancerosas .
Análisis Bioquímico
Biochemical Properties
CB-13 interacts with CB1 and CB2 receptors, which are part of the endocannabinoid system . These receptors are involved in a variety of physiological processes, including pain sensation, mood, and memory. CB-13, as an agonist, binds to these receptors and activates them
Cellular Effects
CB-13 has been shown to have effects on various types of cells. For instance, it has been found to protect zebrafish photoreceptors from light-induced retinal degeneration This suggests that CB-13 may influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
CB-13 exerts its effects at the molecular level primarily through its action as an agonist at the CB1 and CB2 receptors By binding to these receptors, CB-13 can influence a variety of physiological processes
Dosage Effects in Animal Models
While there is some evidence of CB-13’s effects in animal models, such as its protective effects on zebrafish photoreceptors
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de CB13 involucra la reacción de 1-naftil [4-(pentiloxi)-1-naftil]metanona con varios reactivos bajo condiciones específicas. Un método común involucra el uso de acetonitrilo, agua y ácido acético como solventes en un método cromatográfico líquido de alta resolución de fase reversa (RP-HPLC) . La reacción se lleva a cabo típicamente a un caudal de 1.000 mL/min con un detector de arreglo de diodos.
Métodos de Producción Industrial
La producción industrial de CB13 a menudo implica encapsulación en nanopartículas de ácido poli(láctico-co-glicólico) (PLGA). Este método asegura una alta eficiencia de encapsulación y liberación controlada de fármacos. Las nanopartículas se sintetizan utilizando métodos como evaporación de solventes (SEV), congelación rápida (FF) y nanoprecipitación (NPP), siendo NPP el más eficiente .
Análisis De Reacciones Químicas
Tipos de Reacciones
CB13 experimenta varias reacciones químicas, incluyendo:
Reducción: Las reacciones de reducción que involucran CB13 son menos comunes pero pueden ocurrir bajo condiciones específicas.
Sustitución: CB13 puede sufrir reacciones de sustitución, particularmente en presencia de nucleófilos fuertes.
Reactivos y Condiciones Comunes
Oxidación: Los reactivos comunes incluyen peróxido de hidrógeno y otros agentes oxidantes.
Reducción: Se pueden utilizar agentes reductores como el borohidruro de sodio.
Sustitución: A menudo se emplean nucleófilos fuertes como el metóxido de sodio.
Productos Principales
Los principales productos formados a partir de estas reacciones incluyen varias formas oxidadas y reducidas de CB13, así como derivados sustituidos dependiendo de los reactivos utilizados .
Comparación Con Compuestos Similares
Compuestos Similares
CB82: Otro agonista de los receptores cannabinoides con propiedades similares pero diferentes objetivos moleculares.
CB91: Conocido por sus efectos inmunomoduladores y antiinflamatorios.
Singularidad
CB13 es único debido a su pobre penetración de la barrera hematoencefálica, lo que limita sus efectos centrales y lo convierte en un candidato prometedor para dirigirse a los receptores cannabinoides periféricos sin causar efectos secundarios centrales .
Actividad Biológica
CB-13 is a synthetic cannabinoid agonist that has garnered attention for its potential therapeutic applications, particularly in pain management. This compound selectively activates peripheral cannabinoid receptors (CB1), which are implicated in modulating nociceptive pathways. Recent studies have explored its biological activity, focusing on its analgesic effects and the mechanisms underlying these effects.
Analgesic Effects
CB-13 has been shown to produce significant analgesic effects in various preclinical models. Key findings include:
- Reduction of Mechanical Allodynia : In cultured mouse dorsal root ganglion (DRG) neurons, CB-13 effectively reduced inflammation-induced mechanical allodynia through a peripheral CB1 receptor-dependent mechanism .
- Thermal Hyperalgesia Relief : The compound also alleviated inflammatory thermal hyperalgesia, indicating its potential utility in treating pain associated with inflammatory conditions .
Mechanistic Insights
The analgesic action of CB-13 can be attributed to several cellular mechanisms:
- TRPV1 Sensitization Reduction : CB-13 decreased TRPV1 sensitization and neuronal hyperexcitability induced by inflammatory mediators like prostaglandin E2. This suggests that CB-13 may counteract the sensitization processes that contribute to chronic pain states .
Dosing Studies
Research indicates that the dosing regimen significantly influences the outcomes associated with CB-13:
- Acute vs. Repeated Dosing : Acute administration of CB-13 at doses around 10-fold the effective dose for reducing allodynia did not produce central nervous system (CNS) effects. However, repeated dosing led to analgesic tolerance and signs of central receptor engagement, including catalepsy and altered body temperature regulation .
Tolerance and Dependence
Repeated administration of CB-13 raises concerns regarding tolerance and dependence:
- Development of Tolerance : Animals exhibited reduced responsiveness to analgesic effects with repeated dosing, highlighting a potential for developing tolerance .
- CNS Activity Induction : Signs of CNS activity emerged with chronic dosing, necessitating caution in therapeutic applications to avoid unwanted CNS side effects .
Case Studies and Research Findings
Several studies have provided valuable insights into the biological activity of CB-13. Below is a summary table highlighting key research findings:
Propiedades
IUPAC Name |
naphthalen-1-yl-(4-pentoxynaphthalen-1-yl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24O2/c1-2-3-8-18-28-25-17-16-24(21-13-6-7-14-22(21)25)26(27)23-15-9-11-19-10-4-5-12-20(19)23/h4-7,9-17H,2-3,8,18H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSUMDJRTAFBISX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60430920 | |
Record name | (Naphthalen-1-yl)[4-(pentyloxy)naphthalen-1-yl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60430920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
432047-72-8 | |
Record name | CRA 13 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=432047-72-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | CB-13 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0432047728 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (Naphthalen-1-yl)[4-(pentyloxy)naphthalen-1-yl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60430920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CB-13 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9XRJ6055XT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of CB-13?
A1: CB-13 acts as an agonist of both cannabinoid receptor type 1 (CB1) and cannabinoid receptor type 2 (CB2). [, , ]
Q2: What are some downstream effects observed after CB-13 administration?
A3: CB-13 has been shown to reduce inflammation-induced mechanical allodynia and thermal hyperalgesia. [] It also attenuates hypertrophy in neonatal rat cardiomyocytes by activating AMP-activated protein kinase (AMPK) and endothelial nitric oxide synthase (eNOS) signaling. [, ]
Q3: What is the molecular formula and weight of CB-13?
A3: While the provided abstracts do not explicitly state the molecular formula and weight, these can be derived from the chemical name, 1-Naphthalenyl[4-(pentyloxy)-1-naphthalenyl]methanone.
Q4: Is there any spectroscopic data available for CB-13?
A5: The research papers focus on the biological activity of CB-13 and do not provide detailed spectroscopic characterization. [, , ]
Q5: Are there studies evaluating the material compatibility of CB-13?
A5: The provided research primarily explores the biological effects of CB-13 and does not focus on its compatibility with various materials.
Q6: Is there information on the catalytic properties of CB-13?
A6: The research papers do not mention any catalytic properties of CB-13.
Q7: Have computational methods been employed to study CB-13?
A7: No computational studies are mentioned in the provided research abstracts.
Q8: What is known about the structure-activity relationship (SAR) of CB-13?
A9: While specific SAR data is not detailed, research indicates that structural modifications impacting CB1 and CB2 receptor binding could influence the compound's activity and selectivity. [, ]
Q9: How stable is CB-13 under various conditions?
A9: The research does not elaborate on the stability of CB-13 under different environmental conditions.
Q10: What is known about the pharmacokinetics (PK) of CB-13?
A12: Limited information on the PK profile of CB-13 is available. Research indicates that repeated dosing can increase CNS exposure, suggesting potential accumulation or altered metabolism. []
Q11: What is the efficacy of CB-13 in vitro and in vivo?
A13: In vitro, CB-13 reduces TRPV1 sensitization and neuronal hyperexcitability in cultured mouse dorsal root ganglion (DRG) neurons. [] In vivo, it demonstrates analgesic effects in a mouse model of inflammatory pain. [] It has also shown promise in reducing cardiac myocyte hypertrophy in a rat model. [, ]
Q12: Are there known resistance mechanisms associated with CB-13?
A12: The provided research does not discuss any resistance mechanisms specific to CB-13.
Q13: What is the toxicological profile of CB-13?
A15: While specific toxicological data is limited, research highlights the potential for abuse and dependence associated with CB-13, especially with repeated use. [, ]
Q14: What drug delivery strategies are being considered for CB-13?
A16: Researchers are exploring the use of poly(lactic-co-glycolic acid) nanoparticles (NPs) as potential carriers for oral delivery of CB-13. [, ]
Q15: Are there any known biomarkers associated with CB-13 efficacy or toxicity?
A15: The research papers do not identify specific biomarkers for CB-13.
Q16: What analytical methods are used to detect and quantify CB-13?
A18: Researchers employed reversed-phase high-performance liquid chromatography (RP-HPLC) to measure CB-13 concentrations in nanoparticle formulations. [] On-site drug-testing devices designed for synthetic cannabinoids have also been investigated. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.